Propionate de lévocarnitine

Vue d'ensemble

Description

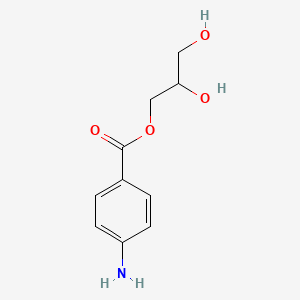

Propionyl-L-Carnitine is a derivative of levocarnitine, a quaternary ammonium compound. It is primarily used in the treatment of peripheral arterial disease and to increase exercise tolerance in congestive heart disease . Levocarnitine itself is essential for the transport of long-chain fatty acids into the mitochondria for energy production .

Applications De Recherche Scientifique

Propionyl-L-Carnitine has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in cellular metabolism and energy production.

Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.

Mécanisme D'action

Target of Action

Levocarnitine propionate primarily targets the mitochondria, the powerhouse of the cell . It plays a vital role in the transport of long-chain fatty acids across the inner mitochondrial membrane .

Mode of Action

Levocarnitine propionate interacts with its targets by acting as a carrier molecule. It can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .

Biochemical Pathways

Levocarnitine propionate affects the fatty acid oxidation pathway and the maintenance of free Coenzyme A (CoA) availability . It influences carbohydrate metabolism and is implicated in complications of diabetes mellitus, hemodialysis, trauma, malnutrition, cardiomyopathy, obesity, fasting, drug interactions, endocrine imbalances, and other disorders .

Pharmacokinetics

The pharmacokinetics of Levocarnitine propionate are characterized by multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses, slow distribution into tissues, and high, concentration-dependent renal clearance .

Result of Action

Levocarnitine propionate is indicated in the treatment of peripheral arterial disease and to increase exercise tolerance in congestive heart disease . It can improve nerve conduction, neuropathic pain, and immune function in diabetes patients . It is also life-saving for patients suffering from primary carnitine deficiency .

Action Environment

The action of Levocarnitine propionate can be influenced by various environmental factors. For instance, vegetarians, who are adapted to low-carnitine diets, have a higher bioavailability of Levocarnitine than regular red-meat eaters adapted to high-carnitine diets . Furthermore, unabsorbed Levocarnitine is mostly degraded by microorganisms in the large intestine .

Analyse Biochimique

Biochemical Properties

Levocarnitine propionate is involved in several biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase I and II, which are essential for the transport of fatty acids into the mitochondria . Levocarnitine propionate also interacts with carnitine acetyltransferase, facilitating the transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine . This interaction helps in maintaining the acetyl-CoA/CoA ratio within cells, which is vital for various metabolic processes.

Cellular Effects

Levocarnitine propionate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of long-chain fatty acids into the mitochondria, promoting β-oxidation and energy production . This compound also affects the expression of genes involved in fatty acid metabolism and mitochondrial function . Additionally, levocarnitine propionate has been shown to reduce oxidative stress and inflammation in cells, thereby protecting against cellular damage .

Molecular Mechanism

At the molecular level, levocarnitine propionate exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates carnitine palmitoyltransferase I, facilitating the transport of fatty acids into the mitochondria for β-oxidation . Levocarnitine propionate also interacts with carnitine acetyltransferase, promoting the formation of acetylcarnitine and maintaining the acetyl-CoA/CoA ratio . These interactions help in regulating energy production and metabolic processes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levocarnitine propionate have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy in promoting fatty acid metabolism and energy production . Long-term studies have shown that levocarnitine propionate can improve mitochondrial function and reduce oxidative stress in cells . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects .

Dosage Effects in Animal Models

The effects of levocarnitine propionate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance fatty acid metabolism, improve exercise tolerance, and reduce oxidative stress . At high doses, levocarnitine propionate may cause adverse effects such as hypertension, fever, and seizures . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Levocarnitine propionate is involved in several metabolic pathways, including the transport and oxidation of long-chain fatty acids. It interacts with enzymes such as carnitine palmitoyltransferase I and II, carnitine acetyltransferase, and carnitine translocase . These interactions facilitate the transfer of fatty acids into the mitochondria for β-oxidation, leading to the production of ATP and energy . Levocarnitine propionate also plays a role in maintaining the acetyl-CoA/CoA ratio, which is crucial for various metabolic processes .

Transport and Distribution

Levocarnitine propionate is transported and distributed within cells and tissues through specific transporters and binding proteins. The organic cation transporter novel type 2 (OCTN2) is the primary transporter responsible for the uptake of levocarnitine propionate into cells . Once inside the cells, the compound is distributed to various organelles, including the mitochondria, where it exerts its effects on fatty acid metabolism and energy production .

Subcellular Localization

Levocarnitine propionate is primarily localized within the mitochondria, where it plays a crucial role in fatty acid metabolism and energy production . The compound is transported into the mitochondria through the carnitine-acylcarnitine translocase, which facilitates the exchange of acylcarnitines and free carnitine across the inner mitochondrial membrane . This subcellular localization is essential for the compound’s activity and function in promoting β-oxidation and maintaining cellular energy homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propionyl-L-Carnitine can be synthesized by reacting levocarnitine with propionic acid under controlled conditions. The reaction typically involves the use of a catalyst and may require specific temperature and pH conditions to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of levocarnitine propionate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes steps such as purification and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Propionyl-L-Carnitine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Levocarnitine: The parent compound, essential for fatty acid transport.

Acetyl-L-carnitine: Another derivative with neuroprotective properties.

Propionyl-L-carnitine: Similar to levocarnitine propionate but with different pharmacokinetic properties.

Uniqueness

Propionyl-L-Carnitine is unique due to its specific application in treating peripheral arterial disease and enhancing exercise tolerance in congestive heart disease. Its ability to improve blood flow and energy production in muscle tissues sets it apart from other carnitine derivatives .

Propriétés

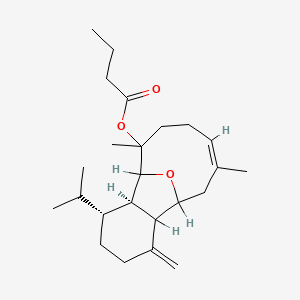

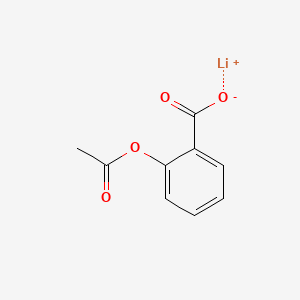

IUPAC Name |

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHZIUFPNSHSL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173883 | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

20064-19-1, 17298-37-2 | |

| Record name | (-)-Propionylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocarnitine propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocarnitine propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOCARNITINE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

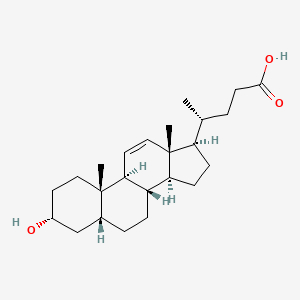

![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)

![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/new.no-structure.jpg)